N-(3-carbamoylphenyl)thiophene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-carbamoylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-11(15)8-2-1-3-10(6-8)14-12(16)9-4-5-17-7-9/h1-7H,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRGQUHYDNCFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CSC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3 Carbamoylphenyl Thiophene 3 Carboxamide
Strategic Design of Synthetic Routes for N-(3-carbamoylphenyl)thiophene-3-carboxamide
The design of a viable synthetic route is predicated on a logical disconnection of the target molecule into readily available starting materials. This involves a retrosynthetic analysis to identify key precursors and the subsequent development of robust chemical transformations to assemble the final compound.
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of this compound identifies the most logical disconnection at the amide bond. This cleavage reveals two primary precursors: thiophene-3-carboxylic acid and 3-aminobenzamide (B1265367) . This approach is advantageous as it separates the synthesis into two manageable parts: the preparation of the functionalized thiophene (B33073) ring and the functionalized aniline (B41778) derivative, followed by their coupling.
3-Aminobenzamide: This commercially available reagent serves as the aniline-derived component, containing the necessary carbamoyl (B1232498) group at the meta position.
The primary synthetic challenge, therefore, lies in the efficient formation of the amide linkage between these two precursors.
Development and Optimization of Amidation Reactions
The formation of the amide bond between thiophene-3-carboxylic acid and 3-aminobenzamide is the crucial step in the synthesis. Amide coupling reactions are among the most frequently used transformations in medicinal chemistry and drug discovery. nih.govresearchgate.net Standard methods involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net
Several classes of coupling reagents can be employed for this purpose, including carbodiimides, phosphonium (B103445) salts, and uronium salts. nih.govgrowingscience.com Common examples include N,N′-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.com These reactions are often performed in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N) to facilitate the reaction and suppress side products. nih.govsci-hub.st
A general procedure involves dissolving thiophene-3-carboxylic acid in an appropriate aprotic solvent, followed by the addition of the coupling agent (e.g., EDC), an additive (e.g., HOBt), and the amine (3-aminobenzamide). nih.govnih.gov The reaction is typically stirred at room temperature until completion.
Thiophene Ring Functionalization Strategies
The synthesis of the key precursor, thiophene-3-carboxylic acid, can be achieved through various methods. The choice of strategy depends on the availability of starting materials and the desired scale of the reaction.
One common approach is the direct carboxylation of thiophene. This can be accomplished by reacting thiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures to generate a lithiated intermediate, which is then quenched with carbon dioxide (CO2) to form the carboxylate. researchgate.net Subsequent acidic workup yields thiophene-3-carboxylic acid.
Another strategy involves the direct carboxylation of thiophene with CO2 in a solvent-free medium containing carbonates and carboxylates, which can cleave the C-H bond without the need for organometallic reagents. mdpi.com Alternative routes may start from pre-functionalized thiophenes, such as 3-bromothiophene, which can undergo metal-halogen exchange followed by carboxylation.
Optimization of Reaction Conditions for Compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization studies focusing on catalysts, solvents, and temperature are crucial for maximizing yield and purity while minimizing reaction time and by-product formation.
Catalyst Evaluation and Reaction Kinetics
In the context of amidation, "catalysts" often refer to the coupling reagents and additives that facilitate the reaction. The choice of coupling agent can have a significant impact on the reaction's success, particularly when dealing with less reactive amines. nih.gov Boric acid has also emerged as a green and inexpensive catalyst for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org
An evaluation of different coupling agents for the reaction between thiophene-3-carboxylic acid and 3-aminobenzamide could yield results similar to those presented in the table below. This data is illustrative and based on typical outcomes for similar amide coupling reactions.
| Coupling System (Catalyst/Additive) | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| EDC / HOBt | DIPEA | 18 | 85 |
| DCC / DMAP | None | 24 | 78 |
| HATU | DIPEA | 5 | 92 |
| Boric Acid (B(OH)3) | None | 48 | 65 |
As the hypothetical data suggests, uronium-based reagents like HATU often provide higher yields in shorter reaction times compared to carbodiimides like EDC and DCC. growingscience.com Boric acid, while effective, typically requires longer reaction times and may result in lower yields. orgsyn.org Reaction kinetics are influenced by the concentration of reactants and the specific mechanism of the chosen coupling agent.
Solvent and Temperature Dependence Studies
The choice of solvent is critical as it must dissolve the reactants while being inert to the reaction conditions. The polarity of the solvent can influence the reaction rate and outcome. scispace.comresearchgate.net Dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (CH3CN) are commonly used solvents for amide coupling reactions. nih.govnih.gov
Temperature also plays a vital role. While many amide coupling reactions proceed efficiently at room temperature, gentle heating can sometimes increase the reaction rate. However, higher temperatures may also lead to the formation of unwanted side products or racemization if chiral centers are present.
The following interactive table illustrates a hypothetical study on the effect of solvent and temperature on the yield of this compound using the HATU/DIPEA coupling system.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 25 (Room Temp.) | 88 |
| DMF | 25 (Room Temp.) | 92 |
| CH3CN | 25 (Room Temp.) | 90 |
| DMF | 50 | 85 (decomposition observed) |
Based on these illustrative findings, DMF at room temperature appears to be the optimal solvent for this transformation, providing the highest yield. Increasing the temperature leads to a decrease in yield, likely due to product or reagent decomposition. The effect of solvent on the photophysical properties of thiophene carboxamides has been noted, indicating that solvent choice can be significant for both synthesis and characterization. scispace.comresearchgate.net
Yield Enhancement and Purity Control
The efficient synthesis of this compound hinges on the optimization of reaction conditions to maximize yield and ensure high purity. Standard peptide coupling methodologies are commonly employed for the formation of the amide bond between thiophene-3-carboxylic acid and 3-aminobenzamide.
Yield Enhancement:
Key factors influencing the yield of this reaction include the choice of coupling agents, solvents, reaction temperature, and stoichiometry of the reactants.
Coupling Agents: A variety of coupling agents can be utilized to activate the carboxylic acid group of thiophene-3-carboxylic acid, facilitating its reaction with the amino group of 3-aminobenzamide. Common choices include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. The selection of the appropriate coupling agent and any additives is critical and can be influenced by the specific substitution patterns on both the thiophene and phenyl rings. For instance, in the synthesis of related thiophene-carboxamide derivatives, EDC has been effectively used. nih.gov
Solvents: The choice of solvent is crucial for ensuring that all reactants remain in solution and for facilitating the reaction. Anhydrous polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are typically preferred to prevent hydrolysis of the activated carboxylic acid intermediate. nih.gov
Reaction Temperature and Time: Amide coupling reactions are often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. mdpi.com The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. nih.gov
Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. While a 1:1 stoichiometry is theoretically required, a slight excess of either the carboxylic acid or the amine may be used depending on their relative cost and ease of removal during purification.
Purity Control:
Ensuring the high purity of the final product is paramount, particularly for applications in medicinal chemistry.
Reaction Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble byproducts and unreacted starting materials. This often involves washing the organic layer with dilute acidic and basic solutions, followed by a brine wash. mdpi.comnih.gov
Purification Techniques: The crude product obtained after work-up is often purified using column chromatography on silica (B1680970) gel. mdpi.com The choice of eluent system is critical for achieving good separation of the desired product from any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure this compound.
Analytical Characterization: The purity and identity of the final compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). mdpi.com
Development of Analogues and Derivatives of this compound
The development of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the compound's properties.
Design Principles for Structural Modification
The design of new analogues is guided by several principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. These principles often involve the systematic modification of different parts of the molecule, including the phenyl ring, the thiophene core, and the connecting amide linkage. Key considerations include:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic rings, which can influence binding interactions with biological targets.
Steric Effects: Altering the size and shape of substituents can probe the steric tolerance of the binding pocket and optimize van der Waals interactions.
Lipophilicity: Modifying the lipophilicity of the molecule can impact its solubility, membrane permeability, and metabolic stability.
Hydrogen Bonding: Introducing or removing hydrogen bond donors and acceptors can alter the binding affinity and selectivity for a target.
Synthesis of Substituted Phenyl Analogues
Systematic modification of the phenyl ring of this compound can provide valuable insights into the SAR. This involves introducing a variety of substituents at different positions on the phenyl ring.
The general synthetic route for these analogues would involve the coupling of thiophene-3-carboxylic acid with a series of substituted 3-aminobenzamides. The nature and position of the substituents on the aniline precursor will determine the final structure of the analogue.
Table 1: Hypothetical Substituted Phenyl Analogues and Their Design Rationale
| Substituent (Position on Phenyl Ring) | Rationale for Modification | Potential Impact |
| Fluoro (e.g., 4-Fluoro) | Introduce a small, lipophilic, electron-withdrawing group. Can act as a metabolic blocker. | May improve metabolic stability and binding affinity. |
| Chloro (e.g., 4-Chloro) | Larger, more lipophilic halogen. Can influence binding through halogen bonding. | Can enhance binding affinity and modulate lipophilicity. |
| Methyl (e.g., 4-Methyl) | Small, lipophilic, electron-donating group. | Can probe for hydrophobic pockets in the binding site. |
| Methoxy (B1213986) (e.g., 4-Methoxy) | Electron-donating group that can also act as a hydrogen bond acceptor. | May introduce new hydrogen bonding interactions and improve solubility. |
| Trifluoromethyl (e.g., 4-Trifluoromethyl) | Strong electron-withdrawing and lipophilic group. | Can significantly alter electronic properties and improve metabolic stability. |
| Cyano (e.g., 4-Cyano) | Linear, polar, electron-withdrawing group. Can act as a hydrogen bond acceptor. | May introduce specific polar interactions. |
Studies on related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that the electronic properties of substituents on the phenyl ring can significantly affect biological activity. For instance, the presence of a cyano group was found to be important for inhibitory activity in certain assays. nih.govnih.gov
Modifications of the Thiophene Core
Table 2: Potential Modifications of the Thiophene Core and Their Rationale
| Modification | Rationale for Modification | Potential Impact |
| Methyl at C2 or C5 | Introduce a small lipophilic group. | May enhance binding through hydrophobic interactions. |
| Halogen at C2 or C5 | Modulate electronic properties and introduce potential halogen bonding interactions. | Can influence binding affinity and selectivity. |
| Phenyl at C5 | Introduce a larger aromatic substituent. | Can explore larger binding pockets and introduce π-stacking interactions. |
The synthesis of these analogues would require appropriately substituted thiophene-3-carboxylic acid precursors. Various synthetic methods exist for the preparation of substituted thiophenes. derpharmachemica.com
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are a powerful tool in drug design to improve the physicochemical and pharmacological properties of a lead compound. nih.gov This strategy involves replacing a functional group with another group that has similar steric and/or electronic properties.
Amide Bond Bioisosteres: The amide bond in this compound is a potential site for metabolic cleavage. Replacing it with a more stable bioisostere could improve the compound's pharmacokinetic profile.
Heterocyclic Rings: Five-membered aromatic rings such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, or 1,2,3-triazole can act as bioisosteres for the amide bond. drughunter.com These heterocycles can mimic the geometry and electronic properties of the amide group while offering greater metabolic stability.
Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or non-aromatic rings to modulate properties such as lipophilicity, solubility, and metabolic stability. nih.govacs.org
Heteroaromatic Rings: Replacing the phenyl ring with a pyridyl, pyrimidinyl, or pyrazinyl ring can introduce nitrogen atoms, which can act as hydrogen bond acceptors and increase polarity, potentially improving solubility and reducing metabolic liability. cambridgemedchemconsulting.com
Saturated Rings: In cases where the aromaticity of the phenyl ring is not crucial for activity, it could be replaced with a cyclohexyl ring to increase the sp³ character of the molecule, which can lead to improved physicochemical properties. cambridgemedchemconsulting.com
Carboxamide Group Bioisosteres: The carbamoyl group on the phenyl ring is another site for modification.
Acidic Heterocycles: Tetrazoles and acylsulfonamides are well-known bioisosteres for carboxylic acids and could potentially be used to replace the carboxamide group if a more acidic functionality is desired. hyphadiscovery.com
Novel Synthetic Approaches to Thiophene-3-carboxamide (B1338676) Scaffolds
Recent advances in organic synthesis have led to the development of novel and more efficient methods for the construction of thiophene-3-carboxamide scaffolds. These modern approaches often offer advantages over classical methods in terms of yield, regioselectivity, and functional group tolerance. bohrium.com
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the synthesis of substituted thiophenes. These methods allow for the direct C-H arylation of thiophenes, providing a convergent route to complex derivatives. organic-chemistry.org
One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions (MCRs) offer a streamlined approach to the synthesis of highly functionalized thiophenes from simple starting materials. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures. For example, the Gewald aminothiophene synthesis is a classic MCR for preparing 2-aminothiophenes, which can then be further functionalized. derpharmachemica.com
Flow Chemistry: The use of continuous flow reactors for the synthesis of thiophene derivatives is gaining traction. Flow chemistry can offer improved safety, scalability, and reproducibility compared to traditional batch processes. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for the formation of C-C and C-heteroatom bonds. This technology could potentially be applied to the synthesis of novel thiophene-3-carboxamide derivatives under environmentally friendly conditions.
These novel synthetic strategies provide medicinal chemists with a versatile toolbox for the efficient and diverse synthesis of this compound and its analogues, facilitating the exploration of their therapeutic potential.
Advanced Spectroscopic and Structural Elucidation of N 3 Carbamoylphenyl Thiophene 3 Carboxamide
Conformational Analysis and Stereochemical Considerations
The rotation around the C(O)-N bond of the amide linkage is generally restricted due to the partial double bond character arising from resonance. This leads to the existence of syn and anti conformers. For N-aryl-thiophene-carboxamides, computational studies on analogous systems suggest that the rotational barriers can be significant, often in the range of 20–23 kcal/mol. mdpi.com The preferred conformation is typically one that minimizes steric hindrance between the thiophene (B33073) and phenyl rings.
Furthermore, rotation around the thiophene-carbonyl and N-phenyl single bonds determines the relative orientation of the two aromatic systems. Density functional theory (DFT) calculations on similar aromatic amides indicate the presence of low-energy barriers for these rotations, allowing for a range of accessible conformations in solution. journalspub.info The global minimum energy conformation is likely to be non-planar, with the phenyl and thiophene rings twisted out of the amide plane to alleviate steric clashes. The specific dihedral angles would be influenced by the substitution pattern and the potential for intramolecular interactions.
| Rotational Bond | Typical Barrier Height (kcal/mol) | Predominant Conformer |
| Thiophene-C(O) | Low | Twisted |
| C(O)-N (Amide) | High (approx. 20-23) | trans |
| N-Phenyl | Low | Twisted |
This interactive table is based on computational data for structurally related N-aryl-amides and provides estimated values for N-(3-carbamoylphenyl)thiophene-3-carboxamide.
The presence of both a hydrogen bond donor (the amide N-H) and acceptors (the carbonyl oxygen of the thiophene-carboxamide and the carbonyl oxygen and nitrogen of the 3-carbamoyl group) allows for the potential formation of intramolecular hydrogen bonds. In many ortho-substituted aromatic amides, intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations. mdpi.com
In the case of this compound, an intramolecular hydrogen bond could potentially form between the amide N-H proton and the nitrogen or oxygen atom of the 3-carbamoyl substituent on the phenyl ring. The formation of such a bond would depend on the rotational state around the N-phenyl bond and would likely lock the molecule into a more planar and rigid conformation. Spectroscopic studies, particularly in non-polar solvents, would be instrumental in confirming the presence and strength of such intramolecular interactions.
Detailed Spectroscopic Signatures for Mechanistic Insights (e.g., Vibrational Spectroscopy, Advanced NMR Techniques for Dynamic Studies)
Spectroscopic techniques provide invaluable information about the structure, bonding, and dynamic behavior of this compound.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can identify the characteristic vibrational modes of the functional groups present in the molecule. Key expected vibrational frequencies are summarized in the table below. The position and shape of the N-H and C=O stretching bands can be particularly informative about the extent of hydrogen bonding in both the solid state and in solution. iosrjournals.org
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3400-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=O (Amide) | Stretching | 1680-1630 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N (Amide) | Stretching | 1400-1200 |
| C-S (Thiophene) | Stretching | 700-600 |
This interactive table presents typical wavenumber ranges for the key functional groups in this compound, based on established spectroscopic data for thiophene and amide compounds.
Advanced nuclear magnetic resonance (NMR) techniques are essential for a complete structural elucidation in solution. semanticscholar.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals. Furthermore, dynamic NMR (DNMR) studies could be employed to investigate the rotational barriers around the amide bond. researchgate.net By monitoring the coalescence of signals at different temperatures, it is possible to determine the kinetic parameters for the conformational exchange processes. Nuclear Overhauser effect (NOE) experiments can provide through-space correlations between protons, offering insights into the preferred solution-state conformation and the proximity of the aromatic rings.
Based on a comprehensive search of scientific literature, detailed experimental data specifically for the advanced spectroscopic and structural elucidation of this compound is not available in published resources. Research focusing on the specific tautomeric forms, reaction intermediates, and a definitive solid-state structure via X-ray crystallography for this exact compound has not been reported.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested for "this compound". Doing so would require speculation beyond the scope of existing scientific evidence.
Should you be interested in a similar compound for which such data is publicly available, please provide an alternative subject. This would allow for the generation of a thorough and scientifically accurate article that adheres to the structural and content requirements of your request.
Computational and Theoretical Chemistry Studies of N 3 Carbamoylphenyl Thiophene 3 Carboxamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, reactivity, and spectroscopic characteristics of N-(3-carbamoylphenyl)thiophene-3-carboxamide.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic and optical properties of this compound can be predicted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com
In a typical DFT study of a thiophene (B33073) carboxamide derivative, the HOMO is often localized on the electron-rich thiophene ring and the adjacent amide linkage, indicating these are the primary sites for electron donation. nih.gov Conversely, the LUMO is generally distributed over the phenyl ring and the carboxamide group, suggesting these regions are susceptible to nucleophilic attack. nih.gov A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity. mdpi.com For this compound, the calculated HOMO-LUMO gap would provide a quantitative measure of its electronic stability.
Table 1: Frontier Molecular Orbital Energies of this compound (Exemplary DFT Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and based on typical values for similar thiophene carboxamide derivatives.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.
For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the two carboxamide groups and the sulfur atom of the thiophene ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would be expected around the amide protons, indicating their role as hydrogen bond donors. This analysis is crucial for understanding non-covalent interactions with biological macromolecules.
Reactivity Descriptors (e.g., Fukui Functions)
Fukui functions are used in computational chemistry to describe the electron density change of a molecule upon the addition or removal of an electron, thus identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These descriptors provide a more nuanced view of reactivity than simple atomic charges.
Calculations for thiophene derivatives have shown that specific carbon and nitrogen atoms can be identified as the most probable sites for electrophilic or nucleophilic attack. nih.gov For this compound, Fukui function analysis would pinpoint the atoms most likely to participate in chemical reactions, which is invaluable for predicting metabolic pathways and designing derivatives with altered reactivity. nih.govresearchgate.net
Molecular Dynamics Simulations and Conformational Landscape Exploration
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can explore the conformational landscape of this compound, revealing its flexibility and the preferred spatial arrangements of its constituent parts. nih.gov
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govresearchgate.net
Ligand-Protein Interaction Profiling
Following the docking of this compound into the active site of a potential biological target, the ligand-protein interactions can be analyzed in detail. This profiling identifies key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity. nih.gov
For instance, in studies of similar thiophene carboxamide derivatives as kinase inhibitors, the carboxamide moiety is often observed to form crucial hydrogen bonds with backbone atoms in the hinge region of the kinase. nih.gov The thiophene and phenyl rings typically engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. nih.gov A detailed interaction profile for this compound would provide a hypothesis for its mechanism of action at a molecular level and guide the design of more potent analogs.
Table 2: Predicted Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target
| Interaction Type | Ligand Moiety | Protein Residue |
| Hydrogen Bond | Thiophene Carboxamide NH | Hinge Region Backbone CO |
| Hydrogen Bond | Phenyl Carboxamide CO | Active Site Lysine (B10760008) |
| Hydrophobic Interaction | Thiophene Ring | Gatekeeper Leucine |
| π-π Stacking | Phenyl Ring | Catalytic Loop Phenylalanine |
Note: The data in this table is hypothetical and illustrates the types of interactions that would be analyzed in a molecular docking study.
Prediction of Allosteric Binding Sites
The prediction of allosteric binding sites is a critical area in computational drug discovery, offering the potential to develop modulators with higher specificity and novel mechanisms of action compared to traditional orthosteric inhibitors. arxiv.orgnih.gov Allosteric sites are locations on a protein distinct from the active (or orthosteric) site, where the binding of a molecule can regulate the protein's activity. arxiv.org Computational methods to predict these sites are essential as they are often not apparent in static crystal structures and can be transient in nature. nih.gov Approaches range from geometric pocket detection and molecular dynamics simulations that capture protein conformational changes to more advanced graph-theoretical models that analyze bond-to-bond propensities to identify communication pathways between the active site and potential allosteric sites. arxiv.orgbiorxiv.org
While specific computational studies predicting allosteric binding sites for this compound are not extensively documented in the literature, research on structurally related thiophene-3-carboxamide (B1338676) derivatives provides valuable insights. For instance, molecular modeling of certain thiophene-carboxamide derivatives has revealed a dual-inhibitory mechanism against c-Jun N-terminal kinase (JNK). nih.gov These compounds were found to bind not only to the highly conserved ATP-binding site (the orthosteric site) but also to the JIP docking site, which is a substrate-binding site distinct from the catalytic pocket. nih.gov This dual-site interaction suggests that the thiophene-carboxamide scaffold can engage with regions topographically distinct from the primary active site, a characteristic feature of allosteric modulation. Such findings indicate the potential for this compound and its analogs to be developed as allosteric modulators, although dedicated computational screening and dynamic simulations would be required to confirm and identify specific allosteric pockets on jejich respective targets.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile and potential for success as a drug candidate. researchgate.netnih.gov For the chemical class of thiophene carboxamides, various computational studies have been performed to evaluate their drug-likeness. mdpi.comnih.gov These analyses utilize computational models to estimate key physicochemical and pharmacokinetic parameters that govern a molecule's behavior in the body.
While specific ADME data for this compound is not available, studies on analogous thiophene carboxamide derivatives provide representative predictions. mdpi.com These investigations help in understanding the potential druggability and pharmacokinetic characteristics of this structural class. Key parameters often evaluated include molecular weight (MW), lipophilicity (QPlogPo/w), aqueous solubility (QPlogS), predicted permeability through Caco-2 cells (QPPCaco) as a model for gut absorption, and blood-brain barrier penetration (QPlogBB). mdpi.com
Below is an interactive data table summarizing the predicted ADME properties for a representative series of thiophene carboxamide derivatives, which share the core scaffold of the title compound. mdpi.com
Data adapted from a study on anticancer thiophene carboxamide derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. medcraveonline.comijpar.com This method is instrumental in ligand-based drug design, providing predictive models that can guide the synthesis of new molecules with enhanced potency and selectivity. nih.gov For thiophene-based carboxamides, several 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activity against various targets.
One notable study focused on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. rsc.orgnih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), statistically robust 3D-QSAR models were developed. rsc.org
Key Statistical Parameters of a 3D-QSAR Model for Thieno[3,2-b]pyrrole-5-carboxamide Derivatives: rsc.org
CoMFA Model:
q² (cross-validated correlation coefficient): 0.783
r² (non-cross-validated correlation coefficient): 0.944
r²_pred (external validation correlation coefficient): 0.851
CoMSIA Model:
q²: 0.728
r²: 0.982
r²_pred: 0.814
These high statistical values indicate that the generated models have strong predictive power. The contour maps generated from these models provided crucial insights for ligand design. For example, the CoMFA steric contour map indicated that bulky substituents at certain positions of the pyrrolidine (B122466) ring were favorable for activity, while the electrostatic map highlighted regions where electron-withdrawing groups would enhance inhibitory potency. rsc.orgnih.gov
Similarly, a 3D-QSAR study on thiophene-3-carbonitriles as MurF enzyme inhibitors also yielded a highly predictive model (R² = 0.978, Q² = 0.8835). researchgate.net The results from these QSAR studies provide a rational basis for the structural optimization of the this compound scaffold. By analyzing the steric, electrostatic, and hydrophobic fields, medicinal chemists can strategically modify the molecule to improve its interaction with its biological target, thereby enhancing its therapeutic efficacy.
Preclinical Biological and Pharmacological Investigations of N 3 Carbamoylphenyl Thiophene 3 Carboxamide
In Vitro Cellular and Biochemical Assays
In vitro studies, utilizing both cellular and biochemical assay formats, have been instrumental in elucidating the mechanism of action for compounds within the thiophene-3-carboxamide (B1338676) family. These assays allow for the direct measurement of a compound's effect on specific molecular targets, providing crucial data on potency, selectivity, and kinetic properties.
Enzyme Inhibition Kinetics and Selectivity Profiling
The thiophene-3-carboxamide scaffold has been identified as a versatile pharmacophore capable of interacting with the active sites of several distinct classes of enzymes. The following sections detail the inhibitory activities of derivatives from this class against specific enzymatic targets.
The c-Jun N-terminal kinases (JNKs) are critical mediators in cellular stress responses, and their over-activation is linked to various disorders, including neurodegenerative diseases and cancer. nih.gov Structure-activity relationship (SAR) studies on a series of thiophene-3-carboxamide derivatives have identified them as potent JNK inhibitors. nih.govnih.gov
One study identified 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (Compound 1) as a hit compound with a half-maximal inhibitory concentration (IC₅₀) of 26.0 μM against JNK1. nih.gov Further optimization led to the development of analogs with enhanced potency. For instance, Compound 25 in the same series demonstrated an IC₅₀ of 1.32 μM. nih.gov Kinetic experiments suggested a dual mechanism of inhibition for these compounds, functioning as both ATP mimetics and by potentially binding to the substrate docking site. nih.govnih.gov Another analog, an unsubstituted thiophene (B33073) carboxamide (Compound 5g), showed an IC₅₀ value of 5.4 μM, highlighting the importance of substitutions on the thiophene ring for inhibitory activity. nih.gov
| Compound ID | Substitution Pattern | Target | IC₅₀ (μM) |
| Compound 1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido) | JNK1 | 26.0 |
| Compound 25 | Specific analog from reported series | JNK1 | 1.32 |
| Compound 5g | Unsubstituted core | JNK1 | 5.4 |
This table presents the JNK1 inhibitory activity of selected thiophene-3-carboxamide derivatives.
VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several studies have reported that thiophene-3-carboxamide derivatives are effective inhibitors of VEGFR-2.
In one study, a series of novel thiophene-3-carboxamide derivatives were synthesized and evaluated, leading to the identification of compound 14d, which exhibited potent VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov Another investigation into ortho-amino thiophene carboxamide derivatives reported compounds with significant VEGFR-2 inhibition, with IC₅₀ values of 0.59 μM and 1.29 μM for the most active derivatives (compounds 5 and 21, respectively). nih.govtandfonline.com These findings underscore the potential of the thiophene-3-carboxamide scaffold in the design of anti-angiogenic agents. mdpi.com
| Compound ID | Chemical Class | Target | IC₅₀ |
| Compound 14d | Thiophene-3-carboxamide derivative | VEGFR-2 | 191.1 nM |
| Compound 5 | Ortho-amino thiophene carboxamide derivative | VEGFR-2 | 0.59 μM |
| Compound 21 | Ortho-amino thiophene carboxamide derivative | VEGFR-2 | 1.29 μM |
This table summarizes the VEGFR-2 inhibitory activity of representative thiophene-3-carboxamide analogs.
Sphingomyelin Synthase 2 (SMS2) is an enzyme involved in the synthesis of sphingomyelin, a key component of cell membranes, and has been implicated in inflammatory diseases. nih.gov A recent study focused on the design and optimization of novel thiophene carboxamide derivatives as SMS2 inhibitors. nih.govnih.gov This research led to the discovery of a highly potent and selective inhibitor, designated as compound 14l, which demonstrated an IC₅₀ for SMS2 of 28 nmol/L. nih.govnih.gov This potent activity highlights the promise of this chemical class for developing therapies targeting SMS2-mediated pathways. nih.gov
| Compound ID | Chemical Class | Target | IC₅₀ (nmol/L) |
| Compound 14l | Thiophene carboxamide derivative | SMS2 | 28 |
This table shows the potent inhibitory activity of a lead thiophene carboxamide analog against SMS2.
Acetylcholinesterase (AChE) is a primary target for the symptomatic treatment of Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A series of new thiophene derivatives, including compounds with a thiophene-3-carboxamide core, were synthesized and assayed for AChE inhibitory activity using Ellman's method. nih.govnih.gov
The results were reported as percentage inhibition compared to the standard drug, donepezil (B133215). One of the most active compounds, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId), showed 60% inhibition of AChE, which was superior to the 40% inhibition exhibited by donepezil under the same assay conditions. nih.govnih.gov Other analogs in the series also displayed inhibitory activity greater than or similar to the reference compound. nih.gov
| Compound ID | Chemical Class | Target | % Inhibition |
| Compound IIId | Tetrahydrobenzo[b]thiophene-3-carboxamide derivative | Acetylcholinesterase | 60% |
| Donepezil (Reference) | Standard AChE Inhibitor | Acetylcholinesterase | 40% |
This table presents the comparative acetylcholinesterase inhibition by a lead thiophene derivative and a standard reference.
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain and is a critical component of cellular energy production. Inhibition of this complex is a known mechanism of action for certain antitumor agents. nih.govnih.gov Thiophene carboxamide analogs have been identified as inhibitors of mitochondrial complex I. mdpi.comnih.gov
Specifically, analogs of the natural product annonaceous acetogenin, which feature a thiophene-3-carboxamide structure, have been shown to exhibit potent antitumor activity through the inhibition of this complex. nih.govnih.gov One such analog, JCI-20679, has been noted for its mitochondrial complex I inhibition, which contributes to its antiproliferative effects both in vitro and in vivo. mdpi.comnih.gov While specific IC₅₀ values are not always detailed in initial reports, the consistent finding points to this as a key pharmacological action of this class of compounds.
Factor Xa Inhibition
The thiophene carboxamide scaffold has been explored for various therapeutic targets. While some thiophene-based compounds have been investigated for their anticoagulant properties, specific data concerning the direct inhibition of Factor Xa by N-(3-carbamoylphenyl)thiophene-3-carboxamide is not extensively detailed in the current body of scientific literature. Further targeted studies would be necessary to establish its activity profile against this specific coagulation enzyme.
Receptor Binding Studies and Ligand-Target Interactions
The thiophene-3-carboxamide core is a key pharmacophore that facilitates interactions with various biological targets, primarily kinases. The aromatic and planar nature of the thiophene ring is crucial for enhancing receptor binding affinity. nih.govmdpi.com
Key target interactions for this class of compounds include:
c-Jun N-terminal Kinase (JNK): Certain thiophene-3-carboxamide derivatives have been identified as potent inhibitors of JNK. nih.gov Molecular modeling studies suggest a dual-binding mechanism where these compounds function as both ATP and JIP mimetics. They are proposed to insert into the ATP-binding site and are further stabilized by hydrogen-bonding interactions within the kinase domain. nih.gov This dual inhibition, targeting both the ATP site and the substrate docking site, represents an intriguing mechanism for modulating the JNK signaling pathway. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. mdpi.comnih.gov Molecular docking and dynamics simulations indicate that these compounds can bind stably to the active site of VEGFR-2, a key receptor involved in tumor angiogenesis. nih.gov
Epidermal Growth Factor Receptor (EGFR): By incorporating selenium into the scaffold, symmetrical trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives have been developed as impressive EGFR kinase inhibitors, with some showing activity in the nanomolar range. nih.gov
The versatility of the thiophene-3-carboxamide scaffold allows for chemical modifications that can enhance selectivity and potency for various protein targets. nih.govmdpi.com
Cellular Pathway Modulation and Signal Transduction Analysis
Building on their ability to bind to key protein targets, thiophene-3-carboxamide derivatives modulate several critical cellular pathways, particularly those involved in stress response, cell proliferation, and survival.
Direct experimental evidence detailing the impact of this compound on the processes of DNA replication and RNA transcription is not prominently featured in the reviewed scientific literature. The primary mechanisms of action reported for this class of compounds focus on protein kinase inhibition and the induction of apoptosis rather than direct interaction with nucleic acid synthesis machinery.
The effect of thiophene-3-carboxamides on the ERK/MEK pathway appears to be dependent on the specific derivative and its primary target. While some kinase inhibitors have broad activity, studies on related JNK inhibitors have shown noteworthy selectivity, with little inhibition of the closely related Erk MAPKs. nih.gov However, other research focused on thiophene-3-carboxamide derivatives as VEGFR-2 inhibitors has demonstrated a dose-dependent reduction in the levels of phosphorylated ERK and MEK. nih.gov This suggests that the compound can suppress the downstream signaling of the RAS/RAF/MEK/ERK pathway, which is often hyperactivated in tumors and crucial for their growth and survival. nih.govnih.gov
Cell Growth Inhibition and Apoptosis Induction in Preclinical Cell Lines
A significant body of preclinical research has focused on the anticancer properties of thiophene-3-carboxamide derivatives, demonstrating their ability to inhibit cell growth and induce programmed cell death (apoptosis) across a variety of cancer cell lines. nih.govmdpi.comnih.gov
These compounds have shown potent antiproliferative activity against human cancer cell lines, including those from colon (HCT116, HT-29), breast (MCF7), lung (A549), and melanoma (A375). nih.govnih.govnih.gov The cytotoxic effects are often selective for cancer cells over normal cell lines. nih.gov
| Compound Class | Cell Line | IC50 (µM) |
| Phenyl-thiophene-carboxamide (2b) | Hep3B | 5.46 |
| Phenyl-thiophene-carboxamide (2d) | Hep3B | 8.85 |
| Phenyl-thiophene-carboxamide (2e) | Hep3B | 12.58 |
| Thiophene-3-carboxamide Selenide (16e) | HCT116 | 3.20 ± 0.12 |
| Thiophene-3-carboxamide Selenide (16e) | A549 | 7.86 ± 0.09 |
| Thiophene-3-carboxamide Selenide (16e) | MCF-7 | 8.81 ± 0.14 |
| Thiophene-3-carboxamide (14d) | VEGFR-2 (enzymatic) | 0.191 |
This table is for illustrative purposes and includes data from various thiophene-3-carboxamide derivatives, not specifically this compound. Data sourced from multiple studies. nih.govnih.govmdpi.com
The mechanism of cell death induced by these compounds is primarily through apoptosis. nih.govmdpi.com Key findings from mechanistic studies include:
Apoptosis Induction: Treatment with thiophene carboxamide derivatives leads to morphological changes characteristic of apoptosis, such as cell shrinkage and detachment. mdpi.com Flow cytometry analysis has confirmed the induction of both early and late-stage apoptosis. mdpi.com
Caspase Activation: The apoptotic process is mediated by the activation of caspases. nih.govfrontiersin.orgyoutube.com Studies have shown that these compounds trigger the activation of key executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. nih.govresearchgate.net This activation is a hallmark of the intrinsic, or mitochondrially-mediated, apoptotic pathway. nih.gov
Mitochondrial Depolarization: The compounds have been shown to induce a decrease in the mitochondrial membrane potential (Δψm), a critical event in the intrinsic apoptotic pathway that leads to the release of pro-apoptotic factors like cytochrome c. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, some thiophene carboxamide derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through division. mdpi.comnajah.edu
In Vivo Pharmacological Efficacy in Non-Human Models
No in vivo efficacy studies for this compound in disease models, such as tumor xenografts or infection models, have been published. The anticancer potential of other thiophene carboxamide derivatives has been explored in various cancer cell lines, suggesting this chemical scaffold is of interest in oncology research. mdpi.commdpi.comnih.govnih.gov However, these findings are not specific to this compound.
There is no available data from preclinical animal studies to validate the engagement of this compound with any specific biological target in tissues.
Modulation of Physiological Parameters in Preclinical Animal Models
A comprehensive review of available scientific literature did not yield specific data regarding the modulation of physiological parameters in preclinical animal models by the compound this compound. Studies detailing the effects of this specific chemical entity on physiological systems in vivo are not present in the public domain. Therefore, no information can be provided on its impact on parameters such as body temperature, cardiovascular functions, or respiratory rates in rodent or other animal models.
Neurobiological Activity in Rodent Models (e.g., Acetylcholinesterase Inhibition)
There is no available research data detailing the neurobiological activity of this compound in rodent models. Specifically, information regarding its potential as an acetylcholinesterase inhibitor or its broader effects on the central nervous system has not been reported in the scientific literature. While the broader class of carbamates has been investigated for acetylcholinesterase inhibition, and various thiophene derivatives have been studied for diverse biological activities, specific preclinical neuropharmacological data for this compound is currently absent from published research. Consequently, no data tables or detailed research findings on its neurobiological effects can be presented.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Carbamoylphenyl Thiophene 3 Carboxamide Analogues
Impact of Substituent Modifications on Biological Activity
Modifications to the N-phenyl ring have demonstrated a significant impact on the biological activity of thiophene (B33073) carboxamide analogues. The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a crucial role. In a related series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 inhibitors, the nature of the substituent on the phenyl ring was found to be critical for activity. nih.gov
Studies on other carboxamide series have shown that lipophilic groups on the phenyl ring can be beneficial to activity. For instance, in a series of benzothiazole (B30560) derivatives, a benzyloxy group at the 4-position of a 2-hydroxy phenyl ring enhanced antitumor activity. mdpi.com For thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group on the aryl ring attached to the carboxamide nitrogen led to the best inhibition activity against several bacterial strains. nih.gov This suggests that electron-donating groups and increased lipophilicity on the phenyl moiety can be favorable for certain biological targets.
The position of the substituent is also a determining factor. Studies on EGFR kinase inhibitors based on a thiophene-3-carboxamide (B1338676) scaffold highlighted the importance of meta-positioning on the phenyl ring for efficacy. nih.gov This indicates that the spatial arrangement of substituents is key for optimal interaction with the target's binding pocket.
| Phenyl Ring Substituent | Position | Effect on Activity | Biological Target/Assay |
| Methoxy (-OCH3) | para | Increased antibacterial activity | S. aureus, B. subtilis, P. aeruginosa |
| Benzyloxy | para | Beneficial for antitumor activity | Antitumor screen |
| Various | meta | Important for efficacy | EGFR kinase inhibition |
| Electron-withdrawing | Various | Modulated inhibitory activity | Forkhead Box M1 |
The thiophene ring is a crucial pharmacophore whose substitution pattern profoundly affects biological outcomes. mdpi.com The aromaticity and planar nature of the thiophene ring facilitate receptor binding, and its structure allows for functionalization that can enhance potency and selectivity. mdpi.com
In studies of thiophene-2-carboxamide derivatives, substitutions at the 3-position of the thiophene ring were shown to have a clear impact on antioxidant and antibacterial activities. nih.gov Analogues with an amino group at this position were found to be more potent than those with hydroxyl or methyl groups. nih.gov The enhanced activity of the amino-substituted compounds was attributed to the electron-donating nature of the amino group, which increases the resonating electrons on the thiophene ring. nih.gov
Furthermore, substitutions at other positions have also been explored. For example, 2-bromo-5-substituted thiophenes have demonstrated significant cytotoxicity against cancer cell lines. mdpi.com In a study of urokinase-type plasminogen activator inhibitors, a variety of substituents were introduced at the 5-position of the thiophene ring to probe binding interactions, with alkyl groups being a key modification. researchgate.net This highlights that both the electronic nature and the steric bulk of substituents on the thiophene ring are critical for modulating biological activity.
| Thiophene Ring Substituent | Position | Effect on Activity | Biological Target/Assay |
| Amino (-NH2) | 3 | More potent than -OH or -CH3 | Antioxidant & Antibacterial |
| Hydroxyl (-OH) | 3 | More active than -CH3 | Antioxidant & Antibacterial |
| Methyl (-CH3) | 3 | Lowest activity | Antioxidant & Antibacterial |
| Bromo (-Br) | 2 | Potent cytotoxicity | Anticancer |
| Alkyl groups | 5 | Modulated binding affinity | uPA inhibition |
Influence of Core Scaffold Variations on Compound Efficacy
The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.govresearchgate.net The veterinary anesthetic tiletamine, for example, is a thiophene analogue of ketamine. mdpi.com This interchangeability highlights the thiophene ring's role as a critical structural component. In one study, the deletion of a fused thiophene ring from a quinolin-2-one analog resulted in a complete loss of activity, underscoring the essential contribution of the thiophene moiety to the compound's biological function. nih.gov
In another example, researchers performed isosteric replacements of the thiophene ring in a 2-(3,4-dihydroxyphenyl)-thieno[2,3-d]pyrimidin-4(3H)-one scaffold to mitigate potential toxicity associated with the thiophene moiety. unica.it This led to the discovery of highly active quinazolinone inhibitors, demonstrating that the core can be successfully modified to improve compound properties while retaining or enhancing efficacy. unica.it These studies collectively show that while the thiophene ring is often key to activity, thoughtful variations of the central scaffold can lead to new classes of inhibitors with potentially superior profiles.
Exploration of Bioisosteric Replacements within the Compound Scaffold
Bioisosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, with the goal of enhancing a molecule's biological activity or optimizing its pharmacokinetic properties. cambridgemedchemconsulting.com This strategy is widely applied to the N-(3-carbamoylphenyl)thiophene-3-carboxamide scaffold.
The thiophene ring is a classic bioisostere for other aromatic systems like benzene, pyridine, and furan. researchgate.netcambridgemedchemconsulting.com Replacing a phenyl ring with a thiophene ring is a common tactic in medicinal chemistry. rsc.org Conversely, the thiophene ring in the parent scaffold could be replaced with a phenyl or pyridyl ring to explore new chemical space and alter properties like metabolic stability and solubility. nih.govresearchgate.net
The carbamoyl (B1232498) group (-CONH2) on the phenyl ring is also a target for bioisosteric replacement. The carboxamide functional group can be replaced by other moieties that mimic its hydrogen bonding capabilities and electronic profile. drughunter.com A well-known non-classical bioisostere for a carboxylic acid (which is structurally related to the carbamoyl group) is the tetrazole ring. nih.gov Tetrazoles can offer comparable acidity and steric properties while improving lipophilicity and metabolic stability. drughunter.comnih.gov Other potential bioisosteres for the amide group include hydroxamic acids or certain oxadiazoles, though the success of such replacements is highly dependent on the specific biological target. nih.govnih.gov
| Original Group | Bioisosteric Replacement | Potential Impact |
| Thiophene Ring | Phenyl, Pyridine, Furan | Modulate activity, solubility, metabolism researchgate.net |
| Phenyl Ring | Thiophene, Cubane, Bicyclo[1.1.1]pentane | Improve potency, alter metabolic properties nih.gov |
| Carbamoyl (-CONH2) | Tetrazole, Hydroxamic acid, Oxadiazole | Enhance cell permeability, alter acidity, improve metabolic stability drughunter.comnih.gov |
Correlations between Molecular Structure and Observed Biological Effects
Quantitative Structure-Activity Relationship (QSAR) and computational studies are employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jetir.org These models help in understanding the specific physicochemical properties that drive the observed effects.
For thiophene carboxamide derivatives, QSAR studies have indicated that topological, electronic, and spatial parameters significantly influence their activity. jetir.org For example, in a series of anti-tubercular thiophene carboxamides, QSAR models were developed to predict activity based on calculated molecular descriptors, providing insights for designing more potent analogues. jetir.org
Density Functional Theory (DFT) calculations have been used to study the molecular and electronic properties of thiophene-2-carboxamide derivatives. These studies revealed a correlation between the HOMO–LUMO energy gap (ΔEH-L) and biological activity. nih.gov For instance, amino-substituted derivatives, which showed the highest antioxidant and antibacterial activity, also possessed the highest HOMO-LUMO energy gap, indicating greater stability and lower reactivity, which can be favorable for specific biological interactions. nih.gov Furthermore, properties like the intramolecular dipole moment, which can be influenced by side-chain substitutions (e.g., carboxamide vs. carboxylate ester), have been shown to dramatically affect charge transport properties and molecular aggregation, which in turn can influence how the molecule interacts with its biological target. researchgate.net
Mechanistic Elucidation of Biological Actions of N 3 Carbamoylphenyl Thiophene 3 Carboxamide
Molecular Target Identification and Validation Strategies (e.g., Proteomics, Chemoproteomics)
The primary molecular target identified for the thiophene-3-carboxamide (B1338676) class of compounds is the c-Jun N-terminal kinase (JNK), a family of serine/threonine protein kinases. nih.gov JNKs are critical mediators in cellular responses to stress signals, such as inflammatory cytokines, radiation, and heat shock, and are implicated in conditions like neurodegenerative diseases, cancer, and inflammation. nih.gov The identification of JNK as a target was achieved through a combination of kinase activity assays and displacement assays. nih.gov
In a broader context, the identification and validation of molecular targets for novel compounds like N-(3-carbamoylphenyl)thiophene-3-carboxamide often employ advanced methodologies such as proteomics and chemoproteomics. nih.gov These strategies allow for an unbiased, proteome-wide survey of potential protein interactors.
Chemoproteomic Methods : Techniques like Activity-Based Protein Profiling (ABPP) are powerful tools for target discovery. nih.gov ABPP utilizes reactive chemical probes to covalently label accessible and reactive amino acid residues within their native cellular environment. By comparing the protein labeling profiles in the presence and absence of an inhibitor, specific protein targets can be identified. nih.gov For instance, isoTOP-ABPP is a method that enriches and identifies accessible cysteine residues in the proteome, which can be pharmacologically targeted. nih.gov
Target Validation : Once potential targets are identified, they are validated through various biochemical and cellular assays. For the thiophene-3-carboxamide series, this involved in vitro kinase inhibition assays to measure the compound's potency (IC50 value) against JNK1 and cell-based assays to confirm its activity within a cellular context. nih.gov
| Strategy | Description | Application Example |
| Kinase Assays | In vitro assays measuring the ability of a compound to inhibit the enzymatic activity of a specific kinase. | Used to determine the IC50 of thiophene-3-carboxamide derivatives against JNK1. nih.gov |
| Displacement Assays | Assays that measure the ability of a compound to displace a known ligand from its binding site on a target protein. | A DELFIA assay was used to measure the displacement of a peptide (pepJIP1) from the JIP binding site on JNK. nih.gov |
| Chemoproteomics (e.g., ABPP) | Utilizes chemical probes to map reactive sites across the proteome, identifying proteins that interact with a small molecule. nih.gov | Can be used to identify primary targets and potential off-targets of covalent inhibitors by mapping accessible cysteine or lysine (B10760008) residues. nih.gov |
Investigation of Binding Sites and Allosteric Modulation
Detailed investigations into how thiophene-3-carboxamide derivatives interact with their target, JNK, have revealed a sophisticated dual-binding mechanism rather than simple competitive inhibition at a single site. nih.gov These compounds have been shown to function as both ATP and JIP mimetics, interacting with two distinct sites on the kinase. nih.gov
ATP-Binding Site Interaction : Molecular modeling studies indicate that these compounds can insert deeply into the ATP binding site of JNK. This interaction is stabilized by hydrogen bonds between the carboxamide group of the compound and key residues in the binding pocket, such as Gln37. nih.gov Enzyme kinetics experiments have confirmed that these compounds act as ATP-competitive inhibitors. nih.gov
JIP Docking Site Interaction : Uniquely, this series of compounds also shows the ability to bind to the docking site for JNK-interacting proteins (JIPs). nih.gov This was demonstrated by their ability to displace a JIP-derived peptide (pepJIP1) from the kinase. The JIP site is a substrate-binding site distinct from the catalytic ATP pocket, and targeting it offers a potential avenue for achieving greater inhibitor selectivity. nih.gov
This dual-site interaction is intriguing as it suggests the compound may bind independently to both locations. nih.gov This is not a classical example of allosteric modulation, where binding at one site influences the conformation and activity of another distant site. Instead, it represents a form of inhibition where two critical functional sites on the same protein are occupied simultaneously.
| Binding Site | Location on JNK | Evidence of Interaction | Inhibition Type |
| ATP Binding Site | Catalytic pocket where ATP binds. | Molecular modeling, enzyme kinetics. nih.gov | Competitive nih.gov |
| JIP Docking Site | Substrate recognition and binding site. | Peptide displacement assays (DELFIA). nih.gov | Mixed Substrate Competitive nih.gov |
Deciphering Downstream Cellular and Molecular Events
The inhibition of JNK activity by this compound and its analogs directly impacts the downstream signaling pathways regulated by this kinase. The primary and most well-established downstream event following JNK activation is the phosphorylation of transcription factors, particularly c-Jun. nih.gov
Inhibition of c-Jun Phosphorylation : JNKs phosphorylate the N-terminal transactivation domain of the c-Jun transcription factor. nih.gov This phosphorylation event is a critical step for the activation of c-Jun, which in turn regulates the expression of genes involved in various cellular processes, including proliferation, apoptosis, and inflammation. By inhibiting JNK, thiophene-3-carboxamide derivatives effectively block the phosphorylation of c-Jun, thereby modulating its transcriptional activity. nih.gov
While the direct consequence of JNK inhibition is well-defined, studies on other structurally related thiophene (B33073) carboxamide scaffolds have revealed a broader range of potential downstream cellular effects, particularly in the context of cancer cells. mdpi.com
Induction of Apoptosis : Some thiophene carboxamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines. This is often confirmed by observing nuclear fragmentation and the activation of key apoptotic enzymes. mdpi.com
Caspase Activation : The apoptotic pathway is executed by a family of proteases called caspases. Certain thiophene carboxamides have been observed to trigger the activation of caspase-3 and caspase-7, key executioner caspases. mdpi.com
Mitochondrial Events : The mitochondrion is central to many apoptotic pathways. Effects observed for some thiophene derivatives include the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. mdpi.com
Modulation of Reactive Oxygen Species (ROS) : Changes in cellular redox balance are also noted. Interestingly, some studies report a decrease in ROS production following treatment with certain thiophene carboxamides, which may be a downstream consequence of mitochondrial dysfunction during apoptosis. mdpi.com
Elucidation of Multi-Targeting or Polypharmacological Mechanisms
The concept of polypharmacology, where a drug interacts with multiple targets, is increasingly recognized as a key feature of effective therapeutics. The thiophene-3-carboxamide series exemplifies a specific type of multi-targeting mechanism, where a single compound engages two distinct functional sites on one protein target. nih.gov
The dual inhibition of JNK by acting as both an ATP mimetic and a JIP mimetic is a clear demonstration of this principle. nih.gov
Targeting the ATP Site : This is the conventional mechanism for most kinase inhibitors. By competing with ATP, the compound prevents the transfer of a phosphate (B84403) group to JNK substrates. nih.gov
Targeting the JIP Site : This action prevents the docking of scaffold proteins and substrates, such as c-Jun, to the kinase. This mechanism is less common and provides an additional layer of inhibition and potentially higher selectivity, as the JIP docking site is less conserved across the kinome compared to the highly conserved ATP-binding pocket. nih.gov
This dual-site engagement is a sophisticated polypharmacological strategy. By simultaneously blocking the catalytic activity and substrate binding, this compound and related compounds can achieve a more potent and potentially more specific inhibition of the JNK signaling pathway than compounds that only target the ATP site. nih.gov This approach could lead to improved therapeutic outcomes and a lower likelihood of developing resistance.
Q & A
Q. What strategies mitigate metabolic instability in lead compounds?
- Methodological Answer :
- Isotopic Labeling : Replace labile hydrogens with deuterium (e.g., at benzylic positions) to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the carboxamide as a methyl ester (hydrolyzed in vivo) to improve oral bioavailability .
Tables for Key Data
Table 1: SAR of Thiophene-3-carboxamide Derivatives
| Compound | Substituent Position | IC₅₀ (JNK1 Inhibition) | Key Finding |
|---|---|---|---|
| 1 | 3-Carboxamide | 26.0 µM | Lead compound |
| 3 | Phenyl ring (no thiophene) | >100 µM | Thiophene essential |
| 5f | 5-Carboxamide | Inactive | 3-position critical |
Table 2: Stability Profiles
| Compound | Plasma Stability (% remaining at 60 min) | Microsomal t₁/₂ (min) |
|---|---|---|
| A | 92% | 45 |
| B | 65% | 18 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
